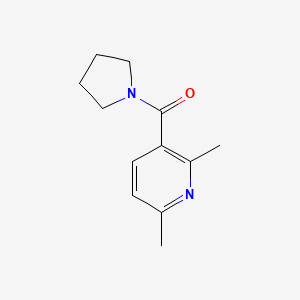![molecular formula C14H15N3O3 B7575639 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid](/img/structure/B7575639.png)
3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid is a complex organic compound that features a pyrazole ring, a benzoic acid moiety, and a propanoylamino linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product distribution .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzoic acid analogs. Examples are:
- 3-(1H-Pyrazol-1-yl)benzoic acid
- 3-(3-Pyrazol-1-ylpropyl)benzoic acid
- 3-(3-Pyrazol-1-ylpropanoylamino)benzoic acid
Uniqueness
What sets 3-[(3-Pyrazol-1-ylpropanoylamino)methyl]benzoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
3-[(3-pyrazol-1-ylpropanoylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13(5-8-17-7-2-6-16-17)15-10-11-3-1-4-12(9-11)14(19)20/h1-4,6-7,9H,5,8,10H2,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRUPNDUTVFLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575568.png)

![N'-[1-(6-methoxynaphthalen-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7575590.png)
![N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575598.png)
![N-[(2-bromo-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575600.png)


![3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575616.png)
![3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575632.png)
![N-[(5-methylfuran-2-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575638.png)
![3-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]benzoic acid](/img/structure/B7575656.png)
![3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575662.png)
![3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575664.png)
![3-[(Propylsulfonylamino)methyl]benzoic acid](/img/structure/B7575666.png)
